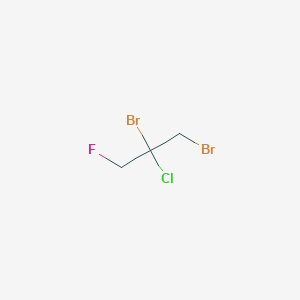

1,2-Dibromo-2-chloro-3-fluoropropane

Vue d'ensemble

Description

1,2-Dibromo-2-chloro-3-fluoropropane is an organohalogen compound with the molecular formula C₃H₄Br₂ClF It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a propane backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-2-chloro-3-fluoropropane can be synthesized through the addition reaction of 3-chloropropene with bromine under atmospheric pressure and temperatures ranging from 10-25°C. The reaction product is then purified by vacuum distillation .

Industrial Production Methods: In industrial settings, the preparation involves adding the raw material to an emulsifier and xylene, followed by emulsification at 55-60°C for half an hour to produce an 80% emulsion .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Dibromo-2-chloro-3-fluoropropane undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted by other nucleophiles.

Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.

Oxidation Reactions: It can be oxidized to form different products depending on the conditions.

Common Reagents and Conditions:

Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) can be employed.

Major Products Formed:

Substitution: Products include various substituted propanes.

Reduction: Products include simpler hydrocarbons like propane.

Oxidation: Products include carboxylic acids or ketones depending on the reaction conditions.

Applications De Recherche Scientifique

Applications in Scientific Research

1,2-Dibromo-2-chloro-3-fluoropropane has diverse applications across several scientific domains:

Chemistry

- Reagent in Organic Synthesis : DBCF serves as a versatile reagent in organic synthesis, particularly in substitution reactions where halogen atoms can be replaced by nucleophiles such as hydroxide ions or amines. Its unique structure allows for the formation of various substituted products, making it valuable in synthetic chemistry.

Analytical Chemistry

- Reference Standard : DBCF is used as a reference standard in analytical chemistry for the calibration of instruments and methods used to detect halogenated compounds in environmental samples.

Biology

- Study of Halogenated Hydrocarbons : The compound is utilized in biological research to investigate the effects of halogenated hydrocarbons on living organisms. Studies have shown that DBCF can form adducts with DNA, leading to potential mutagenic effects, which makes it a subject of interest in toxicology .

Medicine

- Pharmaceutical Intermediate : Research is ongoing to explore its potential as an intermediate in pharmaceutical synthesis. Its reactivity and ability to undergo various chemical transformations make it a candidate for developing new therapeutic agents.

Environmental Science

- Soil Fumigant and Nematocide : Historically, DBCF was used as a soil fumigant to control nematodes and other pests. Its application has raised concerns regarding environmental persistence and contamination of soil and water sources .

Case Study 1: Environmental Impact

A study conducted on agricultural soils treated with DBCF revealed significant contamination levels persisting years after application. Soil samples indicated concentrations ranging from 2–5 µg/kg in treated fields, highlighting the compound's long-term environmental impact and potential for bioaccumulation .

Case Study 2: Toxicological Analysis

Toxicological assessments have demonstrated that exposure to DBCF can lead to reproductive toxicity in animal models. Notably, studies indicated decreased spermatogenesis and increased abnormal sperm morphology in rabbits exposed to the compound, establishing it as a critical area for further research on human health implications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Used as a reagent for organic synthesis; facilitates substitution reactions |

| Analytical Chemistry | Acts as a reference standard for detecting halogenated compounds |

| Biology | Investigates mutagenic effects on biological systems through DNA interaction |

| Medicine | Explored as a pharmaceutical intermediate for drug development |

| Environmental Science | Previously used as a soil fumigant; raises concerns about soil and water contamination |

Mécanisme D'action

The mechanism of action of 1,2-Dibromo-2-chloro-3-fluoropropane involves its interaction with biological molecules. It can form adducts with DNA, leading to alkylation and potential mutagenic effects . The compound’s halogen atoms play a crucial role in its reactivity and interaction with molecular targets.

Comparaison Avec Des Composés Similaires

- 1,2-Dibromo-3-chloropropane

- 1,2-Dibromo-2,3-dichloropropane

- 1,2-Dibromo-2-chloro-3-iodopropane

Comparison: 1,2-Dibromo-2-chloro-3-fluoropropane is unique due to the presence of a fluorine atom, which imparts distinct chemical properties compared to its analogs. The fluorine atom increases the compound’s reactivity and influences its interaction with biological molecules .

Activité Biologique

1,2-Dibromo-2-chloro-3-fluoropropane (DBCFP) is a halogenated organic compound with significant biological activity and toxicity implications. This article explores its biological effects, toxicokinetics, metabolism, and potential health risks based on diverse sources.

DBCFP is characterized by the molecular formula C₃H₄Br₂ClF. Its structure includes multiple halogen substituents, which contribute to its reactivity and biological effects. The presence of bromine and chlorine atoms makes it a subject of concern in toxicological studies.

Toxicokinetics

Absorption and Distribution

DBCFP is rapidly absorbed through the gastrointestinal tract and is presumed to be readily absorbed via the respiratory tract and skin. Studies indicate that it distributes widely in tissues, with a notable accumulation in adipose tissue. The compound is metabolized primarily through cytochrome P450 oxidation, forming reactive epoxide intermediates that can bind to cellular macromolecules, leading to toxicity .

Metabolic Pathway

The metabolic pathway for DBCFP involves conversion to epoxide derivatives, which may undergo hydrolysis or conjugation with glutathione. This process facilitates the excretion of metabolites primarily through urine, with minor excretion occurring via feces or exhalation .

Carcinogenicity

Research has indicated that DBCFP exhibits carcinogenic properties. In animal studies, exposure has been linked to increased incidences of lung and nasal tumors in mice and mammary gland adenocarcinomas in female rats . A significant finding was that among workers exposed to DBCFP, there were higher-than-expected rates of respiratory cancers .

Genotoxicity

DBCFP has demonstrated genotoxic effects, particularly in renal tissues. Studies show that it induces DNA damage in rat kidney cells at lower doses compared to other species. Notably, rat testicular cells exhibited increased single-strand DNA breaks upon exposure, while human testicular cells showed no such damage at comparable doses .

Occupational Exposure

In occupational settings, studies have documented adverse reproductive outcomes associated with DBCFP exposure. Workers exposed to the compound exhibited decreased sperm counts and altered sperm morphology, correlating with exposure duration .

Animal Studies

In a controlled study involving Fischer 344 rats and B6C3F1 mice exposed to DBCFP via inhalation, significant respiratory changes were noted at concentrations as low as 1 ppm. Higher concentrations resulted in severe olfactory epithelium damage and increased mortality rates among treated groups .

Summary of Findings

The following table summarizes key findings related to the biological activity of DBCFP:

Propriétés

IUPAC Name |

1,2-dibromo-2-chloro-3-fluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2ClF/c4-1-3(5,6)2-7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXWQRSPCISHJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)(Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660109 | |

| Record name | 1,2-Dibromo-2-chloro-3-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70192-60-8 | |

| Record name | 1,2-Dibromo-2-chloro-3-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.